molecular formula C17H21ClN2O4 B2631472 1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1421496-99-2

1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2631472
CAS No.: 1421496-99-2
M. Wt: 352.82
InChI Key: HLTHMYHYLYNXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-oxopyrrolidine core substituted with a 4-chlorophenyl group at position 1 and a cyclopentylamide moiety at position 2. The cyclopentyl group is further modified with hydroxyl and hydroxymethyl groups at positions 3 and 4, respectively. The 4-chlorophenyl group contributes to lipophilicity and steric bulk, influencing target binding and metabolic stability.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-12-1-3-14(4-2-12)20-8-10(6-16(20)23)17(24)19-13-5-11(9-21)15(22)7-13/h1-4,10-11,13,15,21-22H,5-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTHMYHYLYNXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the hydroxymethyl group to the cyclopentyl ring. The final step involves the formation of the pyrrolidine-3-carboxamide moiety under controlled conditions, often using amide coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H21ClN2O4
  • Molecular Weight : 352.8 g/mol
  • CAS Number : 1421496-99-2

The compound features a complex structure that includes a pyrrolidine ring, a chlorophenyl group, and hydroxymethyl functionalities, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit anticancer properties. For instance, the presence of the amide functional group is known to influence biological interactions that can inhibit cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that 1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide could potentially serve as a lead compound for anticancer drug development.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with arginase, an enzyme implicated in the urea cycle and linked to various diseases including cancer and cardiovascular disorders. Inhibiting arginase could enhance the availability of L-arginine, a precursor for nitric oxide synthesis, thus potentially improving vascular function and reducing tumor growth.

Case Study 2: Enzyme Interaction

Another study focused on enzyme inhibitors targeting arginase. It demonstrated that specific inhibitors could significantly reduce arginase activity in vitro, leading to enhanced nitric oxide production in endothelial cells. This mechanism highlights the potential of this compound as a therapeutic agent in conditions where enhanced nitric oxide levels are beneficial .

Data Table: Summary of Biological Activities

Application AreaMechanism of ActionReferences
Anticancer ActivityInduces apoptosis; inhibits proliferation
Enzyme InhibitionInhibits arginase; enhances nitric oxide
Vascular FunctionImproves endothelial function

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 4-Chlorophenyl vs. 4-Fluorophenyl: The compound in substitutes the 4-chlorophenyl group with a 4-fluorophenyl. For example, fluorinated analogues may exhibit enhanced metabolic stability due to reduced oxidative metabolism .
  • Chlorophenyl vs. Hydroxyphenyl :
    describes a derivative with a 5-chloro-2-hydroxyphenyl group. The hydroxyl group introduces additional polarity and hydrogen-bonding capacity, which could improve water solubility but may also increase susceptibility to enzymatic degradation .

Heterocyclic Core Modifications

  • 5-Oxopyrrolidine vs. Thiazolidinone/Thiadiazole: and replace the pyrrolidine core with thiazolidinone or thiadiazole rings. Thiazolidinones (e.g., in ) are associated with conformational rigidity and diverse biological activities, such as antimicrobial or anti-inflammatory effects. Thiadiazoles () offer sulfur-based hydrogen-bonding sites, which may enhance interactions with cysteine residues in enzyme active sites .
  • Dihydropyridine Scaffold :
    features a 1,6-dihydropyridine core. This planar structure facilitates π-π stacking interactions, often exploited in calcium channel blockers. However, the reduced saturation compared to pyrrolidine may decrease stability under physiological conditions .

Alicyclic Amide Substituents

  • Hydroxylated Cyclopentyl vs. Cyclohexyl/Unsubstituted Cyclopentyl: The target compound’s hydroxyl and hydroxymethyl groups on the cyclopentyl ring distinguish it from ’s unsubstituted cyclopentyl analogue and ’s cyclohexyl derivative. Cyclohexyl groups () introduce greater steric bulk, which may hinder binding to narrow enzymatic pockets .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Potential Impact on Properties
Target Compound ~325* 4-Chlorophenyl, hydroxyl/hydroxymethyl cyclopentyl Enhanced solubility and target engagement due to polar groups
N-(4-chlorophenyl)-1-cyclopentyl analogue () 306.79 4-Chlorophenyl, unsubstituted cyclopentyl Reduced solubility; increased lipophilicity may enhance membrane permeability
4-Fluorophenyl-thiadiazole () ~360* 4-Fluorophenyl, thiadiazole, isopropyl Thiadiazole improves hydrogen bonding; fluorine enhances metabolic stability
Dihydropyridine () 403.26 Dihydropyridine, 3-chlorobenzyl, 4-methoxyphenyl High molecular weight may limit bioavailability; methoxy group enhances electron-donating effects

*Estimated based on structural similarity to and .

Biological Activity

1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 352.8 g/mol
  • CAS Number : 1421496-99-2

Research indicates that this compound acts primarily through the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit 20-hydroxyeicosatetraenoic acid synthase, which plays a crucial role in the biosynthesis of eicosanoids, impacting various physiological functions.

Anticancer Activity

Studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It displayed moderate to strong inhibitory effects against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing promising potential as an antibacterial agent .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease. The IC50 values for AChE inhibition were reported in the low micromolar range, indicating strong enzyme affinity .

Study 1: Anticancer Efficacy

In a study published in 2024, researchers evaluated the anticancer efficacy of this compound on B16F10 mouse melanoma cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to downregulation of key survival pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway .

Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against various pathogens. The compound was tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. Results showed that it effectively inhibited bacterial growth at concentrations ranging from 32 µg/mL to 128 µg/mL.

PathogenMIC (µg/mL)
E. coli64
S. aureus32
C. albicans128

Safety Profile

Toxicity assessments have shown that the compound exhibits a favorable safety profile with no significant cytotoxic effects on human keratinocytes or fibroblasts at therapeutic concentrations. It was also found to be non-mutagenic in Ames tests and did not induce any genotoxicity in micronucleus assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide analogs, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted pyrrolidine precursors with functionalized cyclopentyl amines. For example, analogous compounds are synthesized via nucleophilic substitution or amide coupling (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate in ). Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the purity and stereochemical configuration of this compound validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment. Chiral columns or polarimetric analysis may resolve stereoisomers. Single-crystal X-ray diffraction (as in and ) provides definitive stereochemical assignments, with bond lengths and angles compared to computational models (e.g., mean C–C bond deviation = 0.007 Å in ) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Target-based assays (e.g., enzyme inhibition using fluorescence resonance energy transfer) or cell viability assays (MTT/XTT) are common. For example, pyrazole-3-carboxamide derivatives ( ) are tested against cancer cell lines with IC₅₀ calculations via dose-response curves. Assay conditions (pH, serum concentration) must be standardized to minimize variability .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line heterogeneity, solvent effects). Meta-analysis with standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. functional assays) can validate results. Adjusting pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) may explain efficacy gaps .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:

  • Hydroxyl group masking : Prodrug approaches (e.g., acetylating the hydroxymethyl cyclopentyl moiety).
  • Cyclopentyl substituents : Introducing electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.
    Computational docking (e.g., AutoDock Vina) predicts binding interactions, while in vitro microsomal assays quantify metabolic half-life .

Q. What crystallographic techniques elucidate conformational flexibility in the cyclopentyl moiety?

  • Methodological Answer : Variable-temperature X-ray crystallography (100–298 K) captures dynamic puckering of the cyclopentyl ring. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy barriers between chair and twist-boat conformers. Comparative analysis with NMR NOE data validates solution-state conformations .

Q. How does substituent variation on the chlorophenyl ring affect selectivity toward off-target receptors?

  • Methodological Answer : Parallel synthesis generates derivatives with halogens (Br, F) or methyl groups at the para position. Selectivity is profiled using panels of G-protein-coupled receptors (GPCRs) or kinases (e.g., Eurofins Cerep panels). IC₅₀ ratios (target/off-target) ≥100 indicate specificity, as seen in pyridinyl-thiazolidinone analogs ( ) .

Key Recommendations for Researchers

  • Prioritize orthogonal analytical methods (e.g., XRD + NMR) to resolve structural ambiguities.
  • Use fragment-based drug design (FBDD) to balance potency and ADME properties.
  • Leverage public databases (PubChem, RCSB PDB) for cross-referencing physicochemical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.